molecular formula C11H6F3NO B6326444 2,3,5-Trifluoro-6-phenoxy-pyridine CAS No. 1699319-56-6

2,3,5-Trifluoro-6-phenoxy-pyridine

Cat. No.: B6326444
CAS No.: 1699319-56-6
M. Wt: 225.17 g/mol
InChI Key: IDZCLVKFVNESHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trifluoro-6-phenoxy-pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and physical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-6-phenoxy-pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction of pentafluoropyridine with phenol. The reaction is carried out under basic conditions, often using potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is heated to reflux to facilitate the substitution of fluorine atoms by the phenoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-6-phenoxy-pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydride, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium phosphate and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

2,3,5-Trifluoro-6-phenoxy-pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.

    Biology: The compound’s fluorinated nature can enhance the bioavailability and metabolic stability of biologically active molecules.

    Medicine: Fluorinated pyridines are known for their potential therapeutic properties.

    Industry: In the agrochemical industry, this compound is used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-6-phenoxy-pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the phenoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trifluoro-6-phenoxy-pyridine is unique due to the combination of fluorine atoms and a phenoxy group in its structure. This combination imparts distinct reactivity and stability, making it valuable for various applications in chemistry, biology, medicine, and industry. The presence of fluorine atoms enhances its metabolic stability and bioavailability, while the phenoxy group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2,3,5-trifluoro-6-phenoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-8-6-9(13)11(15-10(8)14)16-7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZCLVKFVNESHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=C(C=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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